N,4-dimethylpyrimidine-2-sulfonamide
Description
Significance of Pyrimidine (B1678525) and Sulfonamide Scaffolds in Drug Discovery
The pyrimidine nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of biologically active compounds. chemsrc.comchemsrc.com As a fundamental component of nucleic acids (DNA and RNA), pyrimidine derivatives can readily interact with biological systems. chemsrc.comchemsrc.com This inherent biocompatibility and versatile chemical nature have led to the development of numerous FDA-approved drugs for a wide range of diseases, including cancer, viral infections, and inflammatory conditions. chemsrc.com The pyrimidine ring's ability to engage in various intermolecular interactions, such as hydrogen bonding and pi-stacking, makes it an ideal framework for designing molecules that can bind with high affinity and specificity to biological targets like enzymes and receptors. chemsrc.com
Similarly, the sulfonamide group (-SO₂NH₂) is a celebrated pharmacophore with a rich history in pharmaceutical development. The discovery of the antibacterial properties of sulfonamide drugs in the 1930s marked a turning point in medicine. Since then, the sulfonamide scaffold has been incorporated into a diverse array of therapeutic agents, including diuretics, antidiabetic drugs, and anticonvulsants. Its continued importance in modern drug discovery is underscored by its presence in numerous recently approved drugs targeting a variety of diseases, from viral infections to cancer. The chemical properties of the sulfonamide group, including its ability to act as a hydrogen bond donor and acceptor and to coordinate with metal ions in enzymes, contribute to its broad therapeutic utility.
Overview of the N,4-Dimethylpyrimidine-2-Sulfonamide Structural Motif
The structural architecture of this compound is characterized by the direct linkage of a sulfonamide group to the C2 position of a pyrimidine ring, which is further substituted with a methyl group at the C4 position. The nitrogen atom of the sulfonamide is also methylated. This specific arrangement of functional groups dictates the molecule's three-dimensional shape, polarity, and potential for intermolecular interactions, all of which are critical determinants of its biological activity.
The pyrimidine ring, an aromatic heterocycle, provides a rigid scaffold. The methyl group at the C4 position can influence the molecule's solubility and how it is metabolized in the body. The sulfonamide group at the C2 position is a key functional feature, capable of forming strong hydrogen bonds. The N-methyl group on the sulfonamide can affect its acidity and steric properties, which in turn can modulate its binding affinity for specific biological targets.
Below is a table summarizing the key structural features of this compound:
| Feature | Description | Potential Significance in Medicinal Chemistry |
| Pyrimidine Core | A six-membered aromatic heterocyclic ring containing two nitrogen atoms. | Provides a rigid scaffold for the attachment of other functional groups and can participate in various non-covalent interactions with biological targets. |
| Sulfonamide Group (-SO₂NHCH₃) | A functional group consisting of a sulfonyl group connected to a methylated amine. | Acts as a key pharmacophore, capable of forming hydrogen bonds and potentially coordinating with metal ions in enzyme active sites. |
| Methyl Group at C4 | A methyl substituent on the fourth carbon of the pyrimidine ring. | Can influence the molecule's lipophilicity, metabolic stability, and steric interactions with its target. |
| N-Methyl Group | A methyl substituent on the nitrogen atom of the sulfonamide group. | Modifies the acidity and steric bulk of the sulfonamide, potentially affecting its binding properties and pharmacokinetic profile. |
Historical Context of Related Pyrimidinyl Sulfonamide Research
The exploration of combining pyrimidine and sulfonamide moieties is not a recent endeavor. Historically, research into pyrimidinyl sulfonamides has been a fruitful area of investigation, largely driven by the success of the individual scaffolds. The initial wave of sulfonamide drug discovery in the mid-20th century led to the synthesis of thousands of derivatives, including those incorporating heterocyclic rings like pyrimidine. One of the most well-known early examples is sulfadiazine (B1682646), a sulfonamide antibiotic that features a pyrimidine ring.
The development of trimethoprim, a diaminopyrimidine derivative, and its subsequent combination with sulfamethoxazole (B1682508) (a sulfonamide) to create the synergistic antibacterial agent co-trimoxazole, further solidified the therapeutic potential of combining these two pharmacophores. This historical success has provided a strong rationale for the continued synthesis and evaluation of novel pyrimidinyl sulfonamide derivatives. The overarching goal has often been to discover new compounds with improved efficacy, better selectivity, or novel mechanisms of action for a variety of diseases.
Scope and Objectives of Academic Research on the this compound Framework
While extensive research exists for the broader class of pyrimidinyl sulfonamides, specific academic investigations into this compound are more nascent. The primary objective of research on this particular framework is likely to explore its potential as a lead compound in drug discovery programs. This involves a multi-faceted approach:
Synthesis and Characterization: The initial step involves the development of efficient and scalable synthetic routes to produce this compound and its analogs. This is followed by thorough characterization to confirm the chemical structure and purity.
Biological Screening: The compound would then be subjected to a battery of biological assays to identify any potential therapeutic activity. This could include screening against various cancer cell lines, bacterial or viral strains, or specific enzymes that are known drug targets.
Structure-Activity Relationship (SAR) Studies: Should initial screening reveal promising activity, researchers would then synthesize a series of related compounds with systematic modifications to the this compound scaffold. The goal of these SAR studies is to understand how changes in the chemical structure affect the biological activity, leading to the identification of more potent and selective compounds.
Computational Modeling: Molecular modeling and computational chemistry techniques can be employed to predict how this compound might interact with biological targets at the molecular level. This can provide valuable insights for the rational design of improved derivatives.
The academic pursuit of understanding the this compound framework is driven by the potential to uncover novel therapeutic agents that leverage the proven biological relevance of its pyrimidine and sulfonamide components.
Structure
3D Structure
Properties
Molecular Formula |
C6H9N3O2S |
|---|---|
Molecular Weight |
187.22 g/mol |
IUPAC Name |
N,4-dimethylpyrimidine-2-sulfonamide |
InChI |
InChI=1S/C6H9N3O2S/c1-5-3-4-8-6(9-5)12(10,11)7-2/h3-4,7H,1-2H3 |
InChI Key |
VFDWHDLSQCSYTF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC=C1)S(=O)(=O)NC |
Origin of Product |
United States |
Synthetic Methodologies for N,4 Dimethylpyrimidine 2 Sulfonamide and Its Analogues
Classical Approaches to Pyrimidinyl Sulfonamide Synthesis
Traditional methods for synthesizing the pyrimidine (B1678525) sulfonamide core have long been the bedrock of heterocyclic chemistry, providing reliable, albeit sometimes harsh, routes to these compounds.
Reaction Pathways Involving Sulfonyl Chlorides and Pyrimidine Amines
The most conventional method for forming a sulfonamide bond is the reaction between a sulfonyl chloride and an amine. In the context of N,4-dimethylpyrimidine-2-sulfonamide, this would typically involve the reaction of 2-amino-4-methylpyrimidine (B85506) with a specific sulfonyl chloride, followed by N-methylation, or the direct reaction of 2-(methylamino)-4-methylpyrimidine with a sulfonyl chloride.
This reaction is broadly applicable for creating aryl sulfonamides. researchgate.net However, the synthesis of the required sulfonyl chlorides can be a significant drawback. Their preparation often involves hazardous reagents and harsh acidic conditions, which can limit the functional group tolerance of the substrates. researchgate.net Alternative methods for sulfonyl chloride synthesis include the oxidation and chlorination of thiols or the diazotization of anilines followed by treatment with sulfur dioxide. researchgate.net To circumvent the use of potentially unstable sulfonyl chlorides, methods have been developed using alternative starting materials like sulfonyl hydrazides or sodium sulfonates. researchgate.net
| Precursor Type | Reagent(s) | Key Feature | Reference |
| Thiols | H₂O₂ and SOCl₂ | Direct oxidative chlorination, fast reaction times. | organic-chemistry.org |
| Thiols | NCS, TBACl, H₂O | In situ preparation of sulfonyl chloride. | organic-chemistry.org |
| Sulfonic Acids | Microwave Irradiation | Good functional group tolerance, high yields. | organic-chemistry.org |
| Amine-derived Sulfonate Salts | Cyanuric Chloride, Et₃N | Mild, room temperature conditions. | organic-chemistry.org |
Cyclocondensation Reactions for Pyrimidine Ring Formation
Cyclocondensation reactions are fundamental to building the pyrimidine ring from acyclic precursors. This is the most widely utilized method for constructing the core of compounds like this compound. bu.edu.eg The process generally involves the condensation of a three-carbon fragment with a compound containing an N-C-N unit, such as an amidine, urea (B33335), or guanidine (B92328) derivative. bu.edu.eg
For instance, the synthesis of 2-amino-4,6-dimethylpyrimidine (B23340), a close analogue, is achieved by reacting a guanidine salt with acetylacetone (B45752) in an aqueous alkaline medium. google.com This approach is noted for being more efficient than older methods that required anhydrous solvents, reducing the reaction time on a plant scale from approximately 6 hours to 2 hours. google.com Similarly, 2-hydroxy-4,6-dimethylpyrimidine can be synthesized via the cyclocondensation of urea and 2,4-pentanedione using sulfuric acid as a catalyst. google.com
Ultrasound irradiation has also been employed to promote the cyclocondensation of β-keto esters and amidines to form highly substituted 4-pyrimidinols in good to excellent yields. organic-chemistry.org These reactions form the pyrimidine ring, which can then be further functionalized to introduce the sulfonamide group.
Multicomponent Reactions for Scaffold Assembly
Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that contains significant portions of all the starting materials. nih.gov This approach is particularly appealing for creating molecular diversity and complexity in a time-efficient manner. mdpi.com The Biginelli reaction is one of the most well-known MCRs used to form dihydropyrimidine (B8664642) frameworks. mdpi.com
A novel class of sulfonamide pyrimidine derivatives has been synthesized with high yields (up to 87%) via a copper-catalyzed tandem MCR involving trichloroacetonitrile, 1,1,3,3-tetramethylguanidine, sulfonyl azides, and terminal alkynes. mdpi.com In another example, a regioselective, iridium-catalyzed MCR synthesizes pyrimidines from amidines and up to three different alcohol molecules through a sequence of condensation and dehydrogenation steps. nih.gov This sustainable method produces highly and unsymmetrically substituted pyrimidines in yields of up to 93%. nih.gov
Advanced Synthetic Strategies
Modern synthetic chemistry has introduced advanced methodologies that offer greener, more efficient, and often more versatile routes to complex molecules like pyrimidinyl sulfonamides.
Electrochemical Oxidative Coupling Techniques
Electrochemical synthesis has emerged as an environmentally benign alternative for creating sulfonamides. nih.gov This technique enables the oxidative coupling of readily available and inexpensive starting materials like thiols and amines, driven entirely by electricity without the need for sacrificial reagents or catalysts. nih.govresearchgate.net The reaction can be completed in as little as five minutes, with hydrogen gas as the only byproduct. nih.govresearchgate.net
The mechanism involves the initial anodic oxidation of the thiol to a disulfide. acs.org Subsequently, the amine is oxidized to a radical cation, which then reacts with the disulfide to generate a sulfenamide (B3320178) intermediate. acs.orgnih.gov Further oxidation yields the final sulfonamide product. nih.gov This method operates under extremely mild conditions (room temperature) and displays a broad substrate scope and functional group compatibility. nih.govresearchgate.net
Table 2: Substrate Scope for Electrochemical Sulfonamide Synthesis
| Thiol | Amine | Yield (%) |
|---|---|---|
| 4-Methylbenzenethiol | Pyrrolidine | 81 |
| 4-Methoxybenzenethiol | Cyclohexylamine | 85 |
| Thiophenol | Benzylamine | 82 |
| 2-Naphthalenethiol | Morpholine | 90 |
| 2-Mercaptopyrimidine | Piperidine | 72 |
(Data synthesized from information presented in referenced literature) acs.org
Functionalization of Pre-formed Pyrimidine Rings
An alternative to building the pyrimidine ring from scratch is to modify a pre-existing, functionalized pyrimidine. Halogenated pyrimidines, in particular, are versatile building blocks for this purpose. researchgate.net For example, a 2-chloropyrimidine (B141910) derivative can undergo a nucleophilic aromatic substitution (SNAr) reaction with a sulfonamide to yield the desired product. This approach allows for the late-stage introduction of the sulfonamide moiety.
Another strategy involves a K₂S₂O₈-facilitated oxidative annulation reaction. By activating acetophenone-formamide conjugates, 4-arylpyrimidines can be formed. nih.gov Furthermore, a single-step conversion of N-vinyl amides into pyrimidine derivatives can be achieved through amide activation, followed by nitrile addition and cycloisomerization, offering another route to functionalized pyrimidine rings ready for subsequent modification. organic-chemistry.org
Derivatization from Key Intermediates (e.g., 4,6-dimethyl-2-mercaptopyrimidine)
A common and efficient strategy for the synthesis of this compound involves the use of 4,6-dimethyl-2-mercaptopyrimidine (B146703) as a readily available starting material. This intermediate provides a direct route to the desired 2-sulfonylpyrimidine core through a two-step process involving oxidation followed by amination.
The first step is the oxidation of the mercapto group (-SH) of 4,6-dimethyl-2-mercaptopyrimidine to a more reactive sulfonyl chloride (-SO₂Cl) group. This transformation is a critical activation step. Various oxidizing agents and conditions can be employed for this purpose. A common method involves treating the mercaptopyrimidine with an oxidizing agent in the presence of a chlorine source. For instance, the direct oxidative conversion of thiols to their corresponding sulfonyl chlorides can be achieved with high purity using reagents like hydrogen peroxide in combination with thionyl chloride (SOCl₂). nih.gov This oxidative chlorination effectively converts the thiol into the highly electrophilic pyrimidine-2-sulfonyl chloride intermediate.
Once the 4,6-dimethylpyrimidine-2-sulfonyl chloride is formed, the second step is the nucleophilic substitution reaction with an appropriate amine to introduce the sulfonamide functionality. The sulfonyl chloride group is a potent electrophile, making it an excellent precursor for the synthesis of sulfonamides via reaction with primary or secondary amines. In the case of this compound, the intermediate would be reacted with methylamine (B109427) (CH₃NH₂). This reaction typically proceeds smoothly to yield the final product. The general reaction is outlined below:
Step 1: Oxidation 4,6-dimethyl-2-mercaptopyrimidine + Oxidizing Agent/Cl⁻ source → 4,6-dimethylpyrimidine-2-sulfonyl chloride
Step 2: Amination 4,6-dimethylpyrimidine-2-sulfonyl chloride + CH₃NH₂ → this compound
This derivatization approach offers a versatile platform for creating a library of analogues by simply varying the amine used in the final step. The reactivity of the sulfonyl chloride allows for its use in various nucleophilic substitution and coupling reactions, broadening its utility in the synthesis of diverse heterocyclic systems.
Interactive Data Table: Reaction Conditions for Sulfonamide Formation
| Reaction Step | Reagents | General Conditions | Key Transformation |
|---|---|---|---|
| Oxidation of Thiol | 4,6-dimethyl-2-mercaptopyrimidine, H₂O₂/SOCl₂ | Controlled temperature, inert solvent | -SH → -SO₂Cl |
| Amination | 4,6-dimethylpyrimidine-2-sulfonyl chloride, Methylamine | Often in the presence of a base to neutralize HCl byproduct | -SO₂Cl → -SO₂NHCH₃ |
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of this compound is crucial for developing more environmentally benign and sustainable processes. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. Several strategies can be applied to the synthetic methodologies described above.
One of the key principles of green chemistry is the use of safer solvents or the elimination of solvents altogether. The synthesis of sulfonamides can be performed under solvent-free conditions, often facilitated by microwave irradiation. This approach not only reduces solvent waste but can also lead to shorter reaction times and improved yields. Microwave-assisted synthesis has been shown to be an efficient method for the sulfonylation of amines without the need for a catalyst.
The use of water as a solvent is another important green alternative to volatile organic compounds (VOCs). The synthesis of sulfonamides from thiols and disulfides has been successfully demonstrated in water, using trichloroisocyanuric acid (TCCA) for the oxidative chlorination step. This method offers a mild, convenient, and environmentally friendly route to sulfonamides.
Furthermore, the development of one-pot syntheses contributes to the principles of atom economy and waste reduction. A one-pot method for the synthesis of sulfonamides from thiols involves the in-situ generation of the sulfonyl chloride followed by reaction with an amine, which streamlines the process and minimizes purification steps.
The choice of reagents and catalysts also plays a significant role in the greenness of a synthetic route. The direct conversion of thiols to sulfonamides can be achieved using environmentally benign oxidizing agents. For instance, H₂O₂ in combination with SOCl₂ provides a highly reactive system for the oxidative chlorination of thiols, leading to high-purity sulfonyl chlorides that can be directly used in the subsequent amination step. nih.gov
Interactive Data Table: Application of Green Chemistry Principles
| Green Chemistry Principle | Application in Synthesis | Potential Benefits |
|---|---|---|
| Use of Safer Solvents | Employing water as the reaction medium for oxidative chlorination. | Reduced toxicity and environmental impact compared to VOCs. |
| Solvent-Free Reactions | Microwave-assisted synthesis of sulfonamides without a solvent. | Elimination of solvent waste, potentially shorter reaction times. |
| Energy Efficiency | Utilizing microwave irradiation for rapid heating. | Faster reactions and reduced energy consumption. |
| Waste Prevention (Atom Economy) | Developing one-pot procedures for the conversion of thiols to sulfonamides. | Minimizes intermediate isolation and purification steps, reducing waste. |
| Use of Greener Reagents | Employing H₂O₂ as an oxidant. | Water is the only byproduct, making it an environmentally friendly choice. |
Structural Characterization and Analysis of N,4 Dimethylpyrimidine 2 Sulfonamide Compounds
Spectroscopic Characterization Techniques
Spectroscopic methods are fundamental in determining the structure of novel compounds. For pyrimidine (B1678525) sulfonamides, techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy are routinely used. While specific experimental data for N,4-dimethylpyrimidine-2-sulfonamide is not widely available in the public domain, the characterization of closely related analogs such as 4,6-dimethylpyrimidine-2-sulfonamide (B1592829) and other derivatives provides a strong basis for understanding its expected spectroscopic properties.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of organic molecules.
¹H NMR Spectroscopy provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For pyrimidine sulfonamide derivatives, the aromatic protons of the pyrimidine ring typically appear in the downfield region of the spectrum. For instance, in a related compound, N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide, the pyrimidine proton (CH) gives a singlet at 8.93 ppm. cardiff.ac.uk The methyl protons attached to the pyrimidine ring are expected to be in the upfield region, with typical chemical shifts for methyl groups on a pyrimidine ring appearing around 2.5 ppm. cardiff.ac.uk
¹³C NMR Spectroscopy provides information about the different types of carbon atoms in a molecule. In pyrimidine derivatives, the carbon atoms of the heterocyclic ring are typically observed in the range of 110-170 ppm. For a similar compound, N-(4-methoxyphenyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide, the pyrimidine carbons appear at chemical shifts including 177.1, 159.6, and 154.1 ppm. jocpr.com The methyl group carbons would be expected at a much higher field.
Table 1: Representative ¹H and ¹³C NMR Spectral Data for Related Pyrimidine Sulfonamide Derivatives.
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
|---|---|---|
| N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide | 2.49 (s, 3H, CH₃), 2.52 (s, 3H, CH₃), 7.57–7.66 (m, 3H, Ar-H), 8.00–8.02 (m, 2H, Ar-H), 8.93 (s, 1H, CH-pyrimidine), 12.34 (s, 1H, NH) cardiff.ac.uk | Not explicitly provided |
Note: The data presented is for structurally similar compounds to illustrate expected chemical shifts.
Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. For sulfonamide derivatives, characteristic absorption bands are observed for the S=O and N-H bonds of the sulfonamide group, as well as vibrations associated with the pyrimidine ring.
The FT-IR spectrum of a typical sulfonamide will show strong asymmetric and symmetric stretching vibrations for the S=O group in the ranges of 1370-1330 cm⁻¹ and 1180-1160 cm⁻¹, respectively. The N-H stretching vibration of the sulfonamide group is typically observed in the region of 3300-3200 cm⁻¹. The pyrimidine ring itself will exhibit characteristic C=C and C=N stretching vibrations within the 1600-1400 cm⁻¹ region. For example, in N-(4-methoxyphenyl)-4,6-dioxo-6,11-dihydro-4H-pyrimido[2,1-b]quinazoline-3-sulfonamide, the S=O stretch is observed at 1340 cm⁻¹. jocpr.com
Table 2: Characteristic FT-IR Absorption Bands for Pyrimidine Sulfonamide Derivatives.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| N-H (Sulfonamide) | Stretching | 3300-3200 |
| C-H (Aromatic/Alkyl) | Stretching | 3100-2850 |
| C=O (if present) | Stretching | ~1700 |
| C=N, C=C (Pyrimidine ring) | Stretching | 1600-1400 |
| S=O (Sulfonamide) | Asymmetric Stretching | 1370-1330 |
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis.
For this compound, the molecular formula is C₆H₉N₃O₂S, which corresponds to a molecular weight of 187.22 g/mol . nih.gov High-Resolution Mass Spectrometry (HRMS) would be able to confirm this exact mass. In tandem mass spectrometry (MS/MS), the molecular ion would be subjected to collision-induced dissociation, leading to characteristic fragment ions. Common fragmentation pathways for sulfonamides can involve the loss of SO₂ (64 Da). jocpr.com The fragmentation of the pyrimidine ring would also produce a distinct pattern. For instance, in the mass spectrum of N-(4-methoxyphenyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide, the molecular ion peak [M+] was observed at m/z 313. jocpr.com
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within a molecule. Aromatic systems like the pyrimidine ring in this compound are expected to show characteristic absorption bands in the UV region. The absorption maxima (λ_max) are indicative of the π → π* and n → π* electronic transitions. The exact position and intensity of these bands can be influenced by the solvent and the substituents on the pyrimidine ring. For related pyrimidine derivatives, absorption bands are typically observed in the 200-400 nm range.
Solid-State Structural Elucidation
The determination of the three-dimensional arrangement of atoms in the solid state is crucial for understanding intermolecular interactions and crystal packing. Single-crystal X-ray diffraction is the definitive method for elucidating the solid-state structure of crystalline compounds.
While a crystal structure for this compound has not been reported, studies on analogous compounds provide insight into the expected structural features. For example, the crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide reveals a monoclinic crystal system. cardiff.ac.uk In the solid state, pyrimidine sulfonamides are often stabilized by a network of hydrogen bonds, typically involving the sulfonamide N-H group and nitrogen atoms of the pyrimidine ring of adjacent molecules. cardiff.ac.uk Pi-stacking interactions between the aromatic pyrimidine rings are also a common feature that influences the crystal packing. cardiff.ac.uk The specific arrangement of molecules in the crystal lattice of this compound would depend on the interplay of these non-covalent interactions.
Theoretical and Computational Chemistry Studies of N,4 Dimethylpyrimidine 2 Sulfonamide Analogues
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in characterizing the intrinsic properties of molecules. These methods provide a quantum mechanical framework to understand the electronic structure and reactivity of N,4-dimethylpyrimidine-2-sulfonamide analogues.
Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule (geometry optimization) and to describe its electronic characteristics. jchemrev.commdpi.com For pyrimidine-sulfonamide derivatives, DFT calculations, often using the B3LYP functional with a 6-311G(d,p) or similar basis set, are employed to compute optimized geometrical parameters like bond lengths and angles. nih.govresearchgate.net These theoretical parameters are often found to be in close agreement with experimental data obtained from X-ray crystallography. nih.gov
Beyond structural determination, DFT is used to calculate key electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. researchgate.netnih.gov The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.netnih.gov The distribution of these frontier orbitals across the molecular scaffold, for instance, can show that electron density in the HOMO is concentrated on a benzenesulfonamide (B165840) moiety, while the LUMO is localized on the pyrimidine (B1678525) ring, indicating the direction of intramolecular charge transfer upon excitation. researchgate.net
To understand how molecules like pyrimidine sulfonamides interact with light, Time-Dependent Density Functional Theory (TD-DFT) is utilized. nih.govnih.gov This method allows for the calculation of electronic absorption spectra, providing theoretical values for maximum absorption wavelengths (λmax), excitation energies, and oscillator strengths (f), which is a measure of the intensity of an electronic transition. doi.org
TD-DFT studies on sulfonamide derivatives help to characterize the nature of their electronic transitions, such as n→π* and π→π* transitions. nih.govdoi.org The calculated spectra are often compared with experimental UV-Visible spectra to validate the computational approach. doi.org For example, TD-DFT calculations on a sulfonamide imine derivative, 4‐{[(1E)‐ (2‐hydroxy‐1‐salicyl) methylene] amino}‐N‐(4, 6)‐ dimethyl pyrimidine‐2‐yl) benzene (B151609) sulfonamide, have been used to assign its electronic transitions. researchgate.net These theoretical insights are crucial for designing molecules with specific photophysical properties for applications in fields like bioimaging. nih.gov
| Compound/Transition | Calculated λmax (nm) | Oscillator Strength (f) | Transition Character | Source |
| Sulfonamide Derivative S1 | 359.59 | 0.0130 | n→π | doi.org |
| Sulfonamide Derivative S1 | 271.57 | 0.0671 | π→π | doi.org |
| Sulfonamide Derivative S1 | 266.93 | 0.0435 | π→π* | doi.org |
The energies of the frontier molecular orbitals (HOMO and LUMO) calculated via DFT are used to determine a suite of global reactivity descriptors that quantify the chemical reactivity and kinetic stability of a molecule. nih.gov A large HOMO-LUMO energy gap (ΔE) implies high stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive. nih.govresearchgate.net
Key molecular reactivity parameters include:
Ionization Potential (I) and Electron Affinity (A) : Calculated from HOMO and LUMO energies. nih.gov
Chemical Hardness (η) : Measures resistance to change in electron distribution. Molecules with a large energy gap are considered "hard." nih.gov
Chemical Softness (σ) : The reciprocal of hardness; "soft" molecules are more reactive. nih.gov
Electronegativity (χ) : Describes the power of an atom or group to attract electrons. nih.gov
Chemical Potential (μ) : Related to the "escaping tendency" of electrons from a system. nih.gov
Global Electrophilicity Index (ω) : Quantifies the ability of a molecule to accept electrons. nih.gov
These descriptors are powerful tools for comparing the reactivity of different this compound analogues and predicting their behavior in chemical reactions.
| Parameter | 2,6-diaminopyrimidin-4-ylnaphthalene-2-sulfonate (A) | 2,6-diaminopyrimidin-4-yl 4-methylbenzene sulfonate (B) | Unit | Source |
| EHOMO | -6.174 | -6.004 | eV | nih.gov |
| ELUMO | -1.976 | -1.337 | eV | nih.gov |
| Energy Gap (ΔE) | 4.198 | 4.667 | eV | nih.gov |
| Ionization Potential (I) | 6.174 | 6.004 | eV | nih.gov |
| Electron Affinity (A) | 1.976 | 1.337 | eV | nih.gov |
| Global Hardness (η) | 2.099 | 2.333 | eV | nih.gov |
| Global Softness (σ) | 0.238 | 0.214 | eV⁻¹ | nih.gov |
| Electronegativity (χ) | 4.075 | 3.670 | eV | nih.gov |
| Chemical Potential (μ) | -4.075 | -3.670 | eV | nih.gov |
| Electrophilicity Index (ω) | 3.955 | 2.886 | eV | nih.gov |
Molecular Modeling and Dynamics Simulations
While quantum calculations describe the intrinsic properties of a single molecule, molecular modeling and dynamics simulations are used to study how these molecules interact with biological targets, such as proteins and enzymes.
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. unar.ac.idmdpi.com This method is widely used to screen virtual libraries of compounds and to understand the structural basis of ligand-target recognition. unar.ac.id For pyrimidine-sulfonamide analogues, docking studies have been performed against a variety of cancer-related targets, including carbonic anhydrases, protein kinases (e.g., PI3Kα), and epigenetic regulators (e.g., BRD4). nih.govnih.govnih.gov
The output of a docking simulation includes a binding affinity score, typically in kcal/mol, which estimates the strength of the interaction, and a predicted binding pose. nih.gov Analysis of the pose reveals specific intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and amino acid residues in the protein's active site. nih.gov For instance, studies on N-substituted sulfonamides docked against human carbonic anhydrase I (PDB ID: 1AZM) showed binding affinities superior to the standard drug acetazolamide, highlighting their potential as potent inhibitors. nih.govnih.gov
| Compound | Binding Affinity (kcal/mol) vs. Carbonic Anhydrase I (1AZM) | Source |
| 3a | -6.90 | nih.gov |
| 3b | -7.20 | nih.gov |
| 3c | -7.80 | nih.gov |
| 3d | -8.20 | nih.gov |
| 3e | -7.50 | nih.gov |
| 3f | -7.10 | nih.gov |
| 3g | -6.80 | nih.gov |
| 3h | -7.40 | nih.gov |
| 3i | -7.90 | nih.gov |
| Acetazolamide (Reference) | -5.25 | nih.gov |
Following molecular docking, Molecular Dynamics (MD) simulations are often performed to assess the stability of the predicted ligand-protein complex over time. nih.gov MD simulations model the movements of atoms and molecules under physiological conditions (e.g., in water at body temperature), providing a dynamic view of the binding interaction. nih.govmdpi.com
The stability of the complex is evaluated by analyzing the simulation trajectory. Key metrics include the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms, which indicates structural stability, and the Root Mean Square Fluctuation (RMSF) of individual residues, which reveals flexible regions of the protein. researchgate.net The persistence of key interactions, such as hydrogen bonds identified in docking, is also monitored throughout the simulation. researchgate.net MD simulations performed on sulfonamide derivatives complexed with the BRD4 protein, for example, have been used to confirm that the docked conformation remains stable, thus validating the docking results and supporting the potential of the compounds as effective inhibitors. nih.gov
In Silico Prediction of Structural Properties and SAR Support
Computational chemistry provides a powerful toolkit for predicting the structural and electronic properties of molecules like this compound and its analogs. Techniques such as Density Functional Theory (DFT) are employed to calculate optimized molecular geometries, electronic properties, and vibrational frequencies. These calculated parameters are fundamental to understanding the molecule's reactivity and interactions with its biological target.
Quantitative Structure-Activity Relationship (QSAR) models are a cornerstone of in silico analysis for this class of compounds. These models establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds. For sulfonylureas, including sulfometuron-methyl (B1682517), QSAR studies have been instrumental in predicting key properties that influence their herbicidal efficacy and environmental impact.
One critical parameter often predicted by QSAR models is the acid dissociation constant (pKa). The pKa value is crucial as it influences the compound's solubility, mobility, and bioavailability in different environments. A QSAR study on a series of sulfonylurea herbicides, including sulfometuron-methyl, utilized SwissADME descriptors to develop predictive models for pKa values. ukim.mk Such models can be invaluable for designing new analogs with desired physicochemical properties.
Below is an interactive data table showcasing typical molecular descriptors that would be calculated for this compound and its analogs in a computational study.
| Property | Predicted Value for Sulfometuron-methyl | Method | Significance |
| Molecular Weight | 364.38 g/mol | --- | Affects diffusion and transport across membranes. |
| LogP (octanol-water partition coefficient) | 1.04 (at pH 5) | --- | Indicates lipophilicity and potential for bioaccumulation. |
| pKa | 5.2 | --- | Influences solubility and mobility in different pH environments. |
| H-Bond Donors | 2 | --- | Potential for hydrogen bonding interactions with biological targets. |
| H-Bond Acceptors | 7 | --- | Potential for hydrogen bonding interactions with biological targets. |
| Topological Polar Surface Area (TPSA) | 118.5 Ų | --- | Relates to drug transport properties. |
Note: The values for Sulfometuron-methyl are provided as a representative analog.
Computational Analysis of Transformation Pathways
Understanding the transformation pathways of this compound and its analogs is critical for assessing their environmental persistence and the nature of their degradation products. Computational analysis plays a significant role in elucidating these pathways, particularly for processes like hydrolysis and biodegradation.
Hydrolysis is a primary degradation route for sulfonylurea herbicides. The rate of hydrolysis is highly dependent on pH. Computational studies, often using DFT, can model the reaction mechanisms of hydrolysis. For instance, a theoretical study on the hydrolysis of metsulfuron-methyl, another sulfonylurea herbicide, investigated the reaction pathways at a molecular level. worldscientific.com The study detailed the nucleophilic attack of a water molecule on the sulfonylurea bridge, identifying the transition states and calculating the activation energies for different pathways. worldscientific.com Such computational insights help to explain the observed pH-dependent hydrolysis rates.
The primary transformation pathway for sulfonylureas like sulfometuron-methyl involves the cleavage of the sulfonylurea bridge. This cleavage leads to the formation of a sulfonamide and a pyrimidine amine. Computational models can predict the likelihood of this cleavage by calculating the bond energies and the stability of the resulting products.
A kinetic study of the methanolysis of sulfometuron-methyl provided experimental evidence for the cleavage of the sulfonylurea bridge, leading to the formation of 2-carboxymethyl (N-carboxymethyl)benzsulfonamide and 2-amino-4,6-dimethyl pyrimidine. nih.gov Computational models can complement such experimental findings by providing a detailed energetic landscape of the reaction.
The following table outlines the key transformation reactions for sulfonylurea herbicides, which are applicable to this compound and its analogs, and the role of computational analysis in their study.
| Transformation Pathway | Description | Computational Analysis Role |
| Hydrolysis (Bridge Cleavage) | Cleavage of the sulfonylurea bridge, accelerated under acidic or basic conditions. | - Modeling reaction mechanisms (e.g., nucleophilic attack).- Calculating activation energies and reaction rates.- Predicting the stability of intermediates and products. |
| Biodegradation | Microbial degradation in soil and water. | - Predicting sites of metabolic attack.- Modeling enzyme-substrate interactions (molecular docking).- Elucidating metabolic pathways. |
| Photolysis | Degradation induced by sunlight. | - Calculating electronic excitation energies.- Predicting photochemical reaction pathways. |
Investigation of Biological Activities and Mechanisms of Action in Vitro/pre Clinical
Enzyme Inhibition Studies
Dihydropteroate (B1496061) Synthase (DHPS) Inhibition
Sulfonamides are well-established inhibitors of dihydropteroate synthase (DHPS), a critical enzyme in the folate biosynthesis pathway of many microorganisms. nih.govbiorxiv.org By acting as competitive inhibitors of the natural substrate, para-aminobenzoic acid (pABA), sulfonamides disrupt the synthesis of dihydrofolic acid, a precursor to essential nucleic acids. This inhibition halts microbial growth and proliferation. biorxiv.orgnih.gov
Table 1: Inhibitory Activity of a Representative Sulfonamide Derivative against DHPS
| Compound | Target Enzyme | IC50 (µg/mL) |
|---|---|---|
| 11a | DHPS | 2.76 |
| 11a | DHFR | 0.20 |
Data sourced from a study on N-sulfonamide 2-pyridone derivatives. nih.gov
Carbonic Anhydrase (CA) Isozyme Inhibition
Sulfonamides are a well-known class of carbonic anhydrase (CA) inhibitors. nih.govchemrxiv.org Their inhibitory action is attributed to the binding of the sulfonamide moiety to the zinc ion within the enzyme's active site. mdpi.com Various sulfonamide derivatives have been evaluated for their inhibitory activity against several CA isozymes, including the cytosolic isoforms hCA I and hCA II, the tumor-associated transmembrane isoforms hCA IX and hCA XII, and bacterial β-CAs. mdpi.commdpi.comnih.gov
Studies on pyrazolo[4,3-c]pyridine sulfonamides and other benzenesulfonamide (B165840) derivatives have revealed a wide range of inhibition constants (Ki). For instance, against hCA I , Ki values for a series of pyrazolo[4,3-c]pyridine sulfonamides ranged from 58.8 nM to 8010 nM. mdpi.com In another study, some N-((4-sulfamoylphenyl)carbamothioyl) amides showed potent inhibition of hCA I with Ki values between 13.3 and 87.6 nM. mdpi.com
For hCA II , the same series of pyrazolo[4,3-c]pyridine sulfonamides exhibited Ki values from 8.9 nM to 488.3 nM. mdpi.com The N-((4-sulfamoylphenyl)carbamothioyl) amides also effectively inhibited hCA II, with Ki values ranging from 5.3 to 384.3 nM. mdpi.com
The tumor-associated isoform hCA IX is a significant target in cancer therapy. nih.gov Pyrazolo[4,3-c]pyridine sulfonamides showed moderate to low activity against this isoform, with Ki values from 79.6 nM to 907.5 nM. mdpi.com However, a series of 4-substituted pyridine-3-sulfonamides demonstrated more potent inhibition, with Ki values as low as 137 nM. nih.gov
Similarly, for hCA XII , another cancer-related isoform, the 4-substituted pyridine-3-sulfonamides showed inhibitory activity with Ki values reaching 91 nM. nih.gov
In the context of bacterial β-CAs , pyrazolo[4,3-c]pyridine sulfonamides were tested against the β-CA from E. coli, showing Ki values in the range of 94.9 nM to 5027 nM. mdpi.com A separate study on a β-CA from Acinetobacter baumannii also demonstrated the inhibitory potential of a panel of sulfonamides. mdpi.comnih.gov
Table 2: Inhibitory Activity (Ki) of Representative Sulfonamide Derivatives against Carbonic Anhydrase Isozymes
| Compound Series | hCA I (nM) | hCA II (nM) | hCA IX (nM) | hCA XII (nM) | β-CA (E. coli) (nM) |
|---|---|---|---|---|---|
| Pyrazolo[4,3-c]pyridines | 58.8 - 8010 | 8.9 - 488.3 | 79.6 - 907.5 | N/A | 94.9 - 5027 |
| 4-Substituted Pyridine-3-sulfonamides | >10,000 | 271.5 - >10,000 | 137 - >10,000 | 91 - >10,000 | N/A |
| N-((4-sulfamoylphenyl)carbamothioyl) amides | 13.3 - 87.6 | 5.3 - 384.3 | N/A | N/A | N/A |
N/A indicates data not available from the cited sources. nih.govmdpi.commdpi.com
DNA Gyrase Inhibition
While specific inhibitory data for N,4-dimethylpyrimidine-2-sulfonamide against DNA gyrase is not available in the reviewed literature, the broader class of sulfonamides has been explored for this activity. DNA gyrase is a crucial bacterial enzyme involved in DNA replication, and its inhibition leads to bacterial cell death. Although quinolones are the most well-known inhibitors of DNA gyrase, research into other chemical scaffolds continues.
Falcipain Inhibition
Falcipain-2 and falcipain-3 are cysteine proteases of the malaria parasite Plasmodium falciparum and are considered promising targets for antimalarial drugs. nih.govfrontiersin.org Research has focused on various chemical classes, including pyrimidine (B1678525) derivatives and sulfonamides, as potential inhibitors. rsc.orgnih.gov
A study on a novel series of pyrimidine-tethered spirochromane-based sulfonamide derivatives demonstrated their potential as antimalarial agents by inhibiting falcipain-2 and falcipain-3. rsc.orgnih.gov For instance, compound SZ14 from this series showed IC50 values of 4.1 µM and 4.9 µM against falcipain-2 and falcipain-3, respectively. Another compound, SZ9 , exhibited IC50 values of 5.4 µM and 6.3 µM against the same enzymes. nih.gov
Table 3: Inhibitory Activity of Representative Pyrimidine-Sulfonamide Derivatives against Falcipains
| Compound | Falcipain-2 IC50 (µM) | Falcipain-3 IC50 (µM) |
|---|---|---|
| SZ14 | 4.1 | 4.9 |
| SZ9 | 5.4 | 6.3 |
Data from a study on pyrimidine-tethered spirochromane-based sulfonamides. nih.gov
Cyclin-Dependent Kinase (CDK) Inhibition
Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle, and their dysregulation is a hallmark of cancer. nih.gov Consequently, CDK inhibitors are a major focus of anticancer drug development. Several studies have explored pyrimidine-based compounds as CDK inhibitors.
While direct data for this compound is unavailable, a study on N2,N4-disubstituted pyrimidine-2,4-diamines identified potent inhibitors of both CDK2 and CDK9 . nih.govnih.gov For example, compound 3g was the most potent CDK2 inhibitor with an IC50 of 83 nM, while compound 3c was the most potent CDK9 inhibitor with an IC50 of 65 nM. nih.gov Another study on 2-anilinopyrimidine derivatives identified compound 5b as a potent CDK9 inhibitor with an IC50 of 0.059 µM. mdpi.com A different series of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines yielded compound 15 , a highly potent CDK2 inhibitor with a Ki of 0.005 µM. mdpi.com These findings underscore the potential of the pyrimidine scaffold in designing effective CDK inhibitors.
Table 4: Inhibitory Activity of Representative Pyrimidine Derivatives against CDKs
| Compound | Target CDK | IC50/Ki |
|---|---|---|
| 3g | CDK2/cyclin A | 83 nM (IC50) |
| 3c | CDK9/cyclin T1 | 65 nM (IC50) |
| 5b | CDK9 | 0.059 µM (IC50) |
| 15 | CDK2 | 0.005 µM (Ki) |
Data from studies on N2,N4-disubstituted pyrimidine-2,4-diamines, 2-anilinopyrimidine derivatives and N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines. nih.govmdpi.commdpi.com
Sepiapterin (B94604) Reductase Inhibition
Sepiapterin reductase (SPR) is an enzyme involved in the biosynthesis of tetrahydrobiopterin (BH4), an essential cofactor for several key enzymes. nih.govfrontiersin.org Inhibition of SPR has been investigated for its therapeutic potential. Studies have shown that various "sulfa drugs" are potent noncompetitive inhibitors of human SPR. nih.govresearchwithrutgers.com
Although data for this compound is not specifically reported, a study on a range of sulfonamide- and sulfonylurea-based drugs demonstrated significant inhibition of sepiapterin reduction. The most potent inhibitors identified were sulfasalazine (B1682708), sulfathiazole (B1682510), sulfapyridine, and sulfamethoxazole (B1682508), with IC50 values for sepiapterin reduction ranging from 31 to 180 nM. nih.govresearchwithrutgers.com This indicates that the sulfonamide functional group is a key pharmacophore for SPR inhibition.
Table 5: Inhibitory Activity of Representative Sulfa Drugs against Sepiapterin Reduction
| Compound | Sepiapterin Reduction IC50 (nM) |
|---|---|
| Sulfasalazine | 31 |
| Sulfathiazole | 62 |
| Sulfapyridine | 141 |
| Sulfamethoxazole | 180 |
Data from a study on the inhibition of recombinant human SPR by various sulfa drugs. nih.gov
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition
While specific studies on this compound are not extensively detailed in the available literature, research into related pyrimidine derivatives has shed light on their potential as cholinesterase inhibitors. A series of 2,4-disubstituted pyrimidine derivatives were designed and evaluated for their ability to inhibit cholinesterases. Within this study, the structure-activity relationship analyses identified N-benzyl-2-thiomorpholinopyrimidin-4-amine as a potent cholinesterase inhibitor, with an IC₅₀ value of 0.33 µM for acetylcholinesterase (AChE) and 2.30 µM for butyrylcholinesterase (BChE). Molecular modeling from this research suggested that the substituent at the C-2 position of the pyrimidine ring plays a crucial role in the compound's inhibitory activity.
MARK4 Enzyme Inhibition
The pyrimidine scaffold is a key component in the development of kinase inhibitors. A series of pyrimidine-based compounds, specifically 4-(4-(arylsulfonyl)piperazin-1-yl)-6-(thiophen-3-yl)pyrimidine derivatives, were synthesized and assessed for their inhibitory potential against microtubule affinity-regulating kinase 4 (MARK4), an enzyme implicated in the pathology of Alzheimer's disease. mdpi.comnih.gov An ATPase inhibition assay showed that these compounds inhibit the MARK4 enzyme with IC₅₀ values in the micromolar range. nih.gov Molecular docking and dynamics simulations supported the in vitro findings, identifying specific derivatives as having a high affinity for the MARK4 active site, suggesting that pyrimidine derivatives are a promising foundation for developing next-generation MARK4 inhibitors. mdpi.comnih.gov
SGLT2 Inhibition
Inhibition of the sodium-glucose cotransporter 2 (SGLT2) has been linked to metabolic changes involving pyrimidine biosynthesis. Studies on SGLT2 inhibitors like empagliflozin have shown that their administration can lead to the restoration of circulating orotate, which is an intermediate in the pyrimidine biosynthesis pathway. This suggests a metabolic interplay where SGLT2 inhibition influences pyrimidine metabolism, although direct inhibition of SGLT2 by this compound has not been specifically documented in the reviewed literature.
In Vitro Antimicrobial Profiling
Antibacterial Activity against Gram-Positive Organisms
The antibacterial potential of pyrimidine-sulfonamide derivatives has been evaluated against a range of Gram-positive pathogens.
Staphylococcus aureus : Novel sulfonamide derivatives have demonstrated significant, concentration-dependent antibacterial activity against clinical isolates of S. aureus, with Minimum Inhibitory Concentration (MIC) values ranging from 64 to 512 µg/mL. researchgate.net Certain derivatives showed good activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Staphylococcus aureus (VRSA). researchgate.net Thienopyrimidine-sulfonamide hybrids have also shown activity against S. aureus. mdpi.com
MRSA : As noted, sulfonamide derivatives have shown notable activity against MRSA strains. researchgate.net
VRE : Direct studies of this compound against Vancomycin-resistant Enterococci (VRE) were not found. However, a study on related thienopyrimidine–sulfonamide hybrids reported no activity against Enterococcus faecalis, a related species. mdpi.com
S. epidermidis : In the same study, the tested thienopyrimidine–sulfonamide hybrids were found to be inactive against Staphylococcus epidermidis. mdpi.com
S. hominis : No specific data on the activity of this compound or its close derivatives against Staphylococcus hominis were identified in the reviewed literature.
S. pyogenes : While sulfonamide resistance has been documented in Streptococcus pyogenes since World War II, certain sulfonamides like silver sulfadiazine (B1682646) have demonstrated notable antibacterial activity against this pathogen, suggesting that efficacy is dependent on the specific molecular structure.
Table 1: Antibacterial Activity of Sulfonamide Derivatives against Gram-Positive Bacteria
| Compound Class | Organism | MIC Range (µg/mL) |
| Sulfonamide Derivatives | S. aureus | 64 - 512 |
| Thienopyrimidine-Sulfonamides | S. aureus | 250 |
| Thienopyrimidine-Sulfonamides | S. epidermidis | Inactive |
| Thienopyrimidine-Sulfonamides | E. faecalis (VRE surrogate) | Inactive |
Antibacterial Activity against Gram-Negative Organisms
The efficacy of pyrimidine-sulfonamides extends to some Gram-negative bacteria, though it appears to be more limited.
E. coli : Thienopyrimidine-sulfonamide hybrids demonstrated mild activity against Escherichia coli, with MIC values recorded at 125 µg/mL for the most active compound. mdpi.com Other studies on sulfonamide derivatives also confirmed sensitivity in E. coli.
P. aeruginosa : Investigations into thienopyrimidine-sulfonamide hybrids found no detectable activity against Pseudomonas aeruginosa. mdpi.com Similarly, broader studies on sulfonamide derivatives often show limited efficacy against this organism.
Table 2: Antibacterial Activity of Sulfonamide Derivatives against Gram-Negative Bacteria
| Compound Class | Organism | MIC (µg/mL) |
| Thienopyrimidine-Sulfonamides | E. coli | 125 |
| Thienopyrimidine-Sulfonamides | P. aeruginosa | Inactive |
Antifungal Activity
Pyrimidine derivatives have shown a promising and broad spectrum of antifungal activity against various phytopathogenic and clinically relevant fungi.
C. albicans : Thienopyrimidine-sulfamethoxazole hybrids have displayed promising antifungal activity against Candida albicans, with the best-performing compound showing a MIC value of 31.25 µg/mL. mdpi.com
A. niger : A novel series of pyrimidine-based molecules was identified to have activity against Aspergillus niger, with a reported Minimum Inhibitory Concentration (MIC) between 8–16 µg/mL.
A. clavatus : While Aspergillus clavatus is noted as a source of bioactive compounds, specific studies evaluating the activity of pyrimidine-sulfonamides against this fungus were not prominent in the reviewed literature.
Alternaria Solani : While direct data for Alternaria solani is sparse, a pyrimidine derivative, 4,6-dimethyl-N-phenyldiethyl pyrimidine, was shown to inhibit the mycelial growth and conidial germination of the closely related species Alternaria alternata.
Phomopsis asparagi : Certain sulfonamide derivatives have been reported to possess fungicidal activity against Phomopsis asparagi. In one study, a novel sulfonamide derivative exhibited a 96.3% inhibition rate at a concentration of 50 µg/mL. Additionally, a separate study on pyrimidine derivatives containing an amide moiety found that some compounds had an inhibition rate of 100% against Phomopsis sp. at the same concentration.
Table 3: Antifungal Activity of Pyrimidine & Sulfonamide Derivatives
| Compound Class | Organism | MIC / Inhibition |
| Thienopyrimidine-Sulfonamides | C. albicans | 31.25 µg/mL |
| Pyrimidine-based Molecules | A. niger | 8 - 16 µg/mL |
| Sulfonamide Derivatives | P. asparagi | 96.3% at 50 µg/mL |
| Pyrimidine-Amide Derivatives | Phomopsis sp. | 100% at 50 µg/mL |
Antiprotozoal Activity (e.g., Plasmodium falciparum)
The therapeutic potential of pyrimidine-based sulfonamides extends to antiprotozoal applications, with research highlighting their activity against Plasmodium falciparum, the parasite responsible for malaria. In vitro studies have demonstrated that certain pyrimidine-tethered sulfonamide derivatives exhibit strong antimalarial activity against both chloroquine-sensitive (3D7) and chloroquine-resistant (W2) strains of P. falciparum. For instance, some compounds within this class have shown efficacy in the single-digit micromolar range.
The mechanism of this antimalarial action is believed to involve the inhibition of crucial parasitic enzymes. Specifically, enzymatic tests have revealed that active compounds can inhibit the cysteine proteases falcipain-2 and falcipain-3 of P. falciparum. To assess the selectivity of these compounds, cytotoxicity evaluations against Vero cell lines have been conducted, revealing strong selectivity indices and no significant cytotoxic effects, suggesting a specific action against the parasite. Furthermore, in vitro hemolysis testing has indicated that these compounds are non-toxic to normal human blood cells. These findings underscore the potential of sulfonamide derivatives based on pyrimidine as foundational structures for the development of novel antimalarial agents.
Studies on Bacteriostatic vs. Bactericidal Effects
The distinction between bacteriostatic and bactericidal effects is crucial in antimicrobial research. Bacteriostatic agents inhibit bacterial growth, while bactericidal agents actively kill bacteria. The effect of a sulfonamide can be determined by the ratio of its minimum bactericidal concentration (MBC) to its minimum inhibitory concentration (MIC). An MBC/MIC ratio of ≤4 is typically considered bactericidal, whereas a ratio >4 is indicative of a bacteriostatic effect.
Studies on sulfonamide combinations with trimethoprim have shown a slow bactericidal effect against various species of Enterobacteriaceae, particularly when the organism is sensitive to at least trimethoprim. The antibacterial action of sulfonamides is linked to their ability to interfere with the synthesis of essential metabolites in bacteria. For instance, some sulfonamides have been shown to inhibit dihydropteroate synthase (DHPS), an enzyme critical for folate synthesis in bacteria.
In Vitro Anticancer and Antiproliferative Activities
Cell Growth Inhibition in Various Cancer Cell Lines (e.g., ovarian, renal, breast, pancreatic - MIA PaCa-2, HepG2, MDA-MB-231, A549)
Derivatives of pyrimidine-sulfonamides have been the subject of extensive research for their potential as anticancer agents, demonstrating significant in vitro cell growth inhibition across a variety of human tumor cell lines. These compounds have shown efficacy against ovarian, renal, and breast cancer cell lines.
Specifically, studies have evaluated the cytotoxic effects of these compounds on cell lines such as the triple-negative breast cancer cell line MDA-MB-231 and the pancreatic carcinoma cell line Panc-1. Certain derivatives have been found to significantly decrease the viability of both of these cancer cell lines. The lung adenocarcinoma cell line A549 has also been a target for evaluating the growth-inhibiting properties of related compounds. The breadth of activity is further highlighted by research showing that some pyrimidine–sulfonamide hybrids possess broad-spectrum antiproliferative activity against panels of up to 60 different cancer cell lines.
Interactive Data Table: In Vitro Anticancer Activity of Pyrimidine-Sulfonamide Analogs
| Compound Class | Cancer Type | Cell Line | Activity |
| Pyrimidine-sulfonamide derivative | Breast Cancer | MDA-MB-231 | Growth Inhibition |
| Pyrimidine-sulfonamide derivative | Pancreatic Cancer | Panc-1 | Decreased Viability |
| Pyrimidine-sulfonamide derivative | Lung Cancer | A549 | Growth Inhibition |
| Pyrimidine-sulfonamide hybrid | Ovarian Cancer | OVCAR-5 | GI50 in nM range |
| Pyrimidine-sulfonamide hybrid | Renal Cancer | - | Effective Anti-cancer Agents |
| Pyrimidine-sulfonamide hybrid | Breast Cancer | MDA-MB-468 | GI50 in nM range |
GI50: The concentration of a drug that causes 50% inhibition of cell growth.
Cellular Mechanism of Action Studies (e.g., cell cycle arrest, apoptosis induction)
The anticancer effects of pyrimidine-sulfonamide derivatives are often rooted in their ability to induce cell cycle arrest and apoptosis (programmed cell death). Studies have shown that these compounds can halt the progression of the cell cycle at different phases, such as the G0/G1 or G2/M phases, in acute leukemia cell lines like Jurkat and K562.
The induction of apoptosis is a key mechanism for many anti-proliferative drugs. In the context of pyrimidine-sulfonamide analogs, this process can be triggered through both extrinsic and intrinsic apoptotic pathways. For instance, in K562 cells, a sulfonamide derivative was shown to increase the expression of Fas receptor (FasR) and apoptosis-inducing factor (AIF), leading to a loss of mitochondrial potential. In Jurkat cells, the same compound induced apoptosis primarily through the intrinsic pathway, characterized by a loss of mitochondrial potential and a reduced expression of the anti-apoptotic protein Survivin.
Furthermore, some of these compounds can modulate the expression of proteins in the Bcl-2 family, which are key regulators of apoptosis. For example, a decrease in the expression of the anti-apoptotic protein Bcl-2 and an upregulation of the pro-apoptotic protein Bax can alter the Bax/Bcl-2 ratio in favor of apoptosis. This alteration can be a consequence of the activation of the p53 tumor suppressor pathway. Additionally, the activation of caspase-3, a crucial executioner caspase in the apoptotic cascade, has been observed in some cancer cell lines following treatment with these compounds.
In Vitro Antiviral Activities
The sulfonamide functional group is a component of various pharmacological agents, and a significant number of structurally novel sulfonamide derivatives have demonstrated substantial antiviral activity in vitro. This includes activity against a broad range of both DNA and RNA viruses.
Research into pyrimidine derivatives has also revealed promising antiviral properties. For example, certain 4,7-disubstituted pyrimido[4,5-d]pyrimidines have shown notable efficacy against human coronavirus 229E (HCoV-229E). The antiviral potential of sulfonamides extends to retroviruses like HIV, where they are found in the structure of some clinically used protease inhibitors. Other mechanisms of antiviral action for sulfonamides include the inhibition of HIV reverse transcriptase and integrase.
More recently, the potential antiviral effects of various compounds have been explored in the context of SARS-CoV-2. While specific data on this compound is not detailed, the broader class of sulfonamides and pyrimidine derivatives continues to be a source of investigation for the development of new antiviral agents.
Other Relevant Biological Activities (In Vitro)
Beyond antiviral applications, the biological profile of this compound includes other potential therapeutic activities.
Antioxidants can mitigate cellular damage caused by free radicals. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to evaluate the radical scavenging ability of compounds. medcraveonline.com Various sulfonamide and pyrimidine derivatives have been reported to possess antioxidant properties. mdpi.commdpi.comnih.govsemanticscholar.org However, specific studies quantifying the DPPH radical scavenging activity of this compound are not found in the available literature.
Malaria remains a major global health issue, and new therapeutic agents are urgently needed. The combination of sulfonamides with pyrimidine-based drugs has been a cornerstone of antimalarial therapy for decades. gsconlinepress.com Numerous studies have explored novel pyrimidine-sulfonamide derivatives for their activity against Plasmodium falciparum. rsc.orgnih.govnih.gov Despite the established role of this chemical class, specific in vitro antimalarial data for this compound is not documented in the reviewed sources.
Research into new treatments for diabetes mellitus is an active area. Certain sulfonamide derivatives are known for their hypoglycemic effects. While the broader class of compounds has been investigated, there is currently no specific information available from in vitro studies regarding the hypoglycemic activity of this compound.
Compounds with sulfonamide moieties have been investigated for various biological activities, including anti-inflammatory effects. mdpi.com However, there is a lack of specific preclinical data from in vitro studies detailing the anti-inflammatory or analgesic mechanisms of this compound.
Anticonvulsant and Sedative Properties
No specific studies on the anticonvulsant or sedative properties of this compound were identified. The scientific literature contains research on other sulfonamide and pyrimidine derivatives that exhibit such activities. For instance, some sulfonamides have been explored for their potential as antiepileptic drugs researchgate.net. Similarly, various pyrimidine-containing compounds have been synthesized and evaluated for their anticonvulsant effects nih.gov. However, this information pertains to related but structurally distinct molecules, and no direct experimental data for this compound is available.
Serotonin Receptor Modulation (e.g., 5-HT6 receptor antagonism)
The potential for this compound to act as a serotonin receptor modulator, specifically as a 5-HT6 receptor antagonist, has not been directly investigated in the available literature. Research has been conducted on N-aryl and N-heteroaryl 4-amino-benzene sulfonamides, a class of compounds that includes the sulfonamide functional group, for their 5-HT6 receptor antagonist activity nih.gov. This suggests that the sulfonamide moiety can be a key pharmacophore for this target. Nevertheless, without specific studies on this compound, its affinity and efficacy at the 5-HT6 receptor or any other serotonin receptor subtype remain unknown.
Structure Activity Relationship Sar Studies of N,4 Dimethylpyrimidine 2 Sulfonamide Derivatives
Influence of Substitutions on the Pyrimidine (B1678525) Ring
The pyrimidine ring is a critical component for the biological activity of this class of compounds, and substitutions on this ring can significantly modulate their efficacy. nih.gov The positions of substituents on the pyrimidine nucleus have a profound impact on the resulting biological activities. nih.gov
Research on 2-sulfonyl/sulfonamide pyrimidines has shown that larger substitutions at the 4-position, such as a naphthalene (B1677914) group, can maintain or even enhance activity. nih.gov Conversely, in a series of 4-[2-Amino-6-(substituted-phenyl) pyrimidin-4-yl]benzenesulfonamide derivatives, the nature of the substituent on the phenyl ring at the 6-position of the pyrimidine core was a key determinant of antibacterial potential. biointerfaceresearch.com
In other studies, it was found that for certain anticancer hybrids, a cyclopentyl group at the C-4 position of the pyrimidine moiety was favorable for activity. nih.gov Another study highlighted that introducing a bulky group at the 5-position of the pyrimidine ring could be favorable for fungicidal activities. researchgate.net These findings underscore that the steric and electronic properties of substituents on the pyrimidine ring are pivotal for molecular interactions with biological targets.
Table 1: Effect of Pyrimidine Ring Substitutions on Biological Activity
| Compound Series | Position of Substitution | Favorable Substituent(s) | Observed Effect | Reference |
|---|---|---|---|---|
| 2-Sulfonyl/sulfonamide pyrimidines | 4-position | Naphthalene | Maintained high potency against WRN helicase | nih.gov |
| Pyrimidine-sulfonamide hybrids | C-4 position | Cyclopentyl | Favorable for antiproliferative activity against HCT-116 colon cancer cells | nih.gov |
| Sulfonylureas with arylpyrimidine | 5-position | Bulky groups (e.g., aryl) | Enhanced antifungal activities | researchgate.net |
| Thienopyrimidine derivatives | Position 3 vs. 4 | Sulfadiazine (B1682646) at position 3 | Enhanced antibacterial activity compared to substitution at position 4 | mdpi.com |
Effects of Modifications on the Sulfonamide Nitrogen
The sulfonamide functional group (–SO₂NH–) is a cornerstone of this molecular scaffold, and modifications to the sulfonamide nitrogen (N1) are a common strategy to fine-tune pharmacological properties. youtube.comnih.gov The acidity of the sulfonamide proton, which is influenced by the substituent on the nitrogen, can be critical for binding to target enzymes.
Studies have established that the sulfonamide NH group can be a key driver of compound potency. nih.govacs.org For instance, in a series of covalent inhibitors of WRN helicase, methylation of the sulfonamide nitrogen resulted in diminished potency, suggesting that the NH group may form a crucial hydrogen bond interaction with the protein or help preconfigure the compound for optimal binding. nih.gov
Mono-substitution on the N1 nitrogen is generally shown to increase activity, whereas di-substitution often leads to a loss of activity. youtube.com The introduction of various heterocyclic rings, such as pyrimidine or thiazole, onto the sulfonamide nitrogen has been a successful strategy to enhance antibacterial potency. youtube.comresearchgate.net This modification can favorably alter the pKa of the compound, bringing it into an optimal range (typically 6.6-7.4) for therapeutic activity and improved pharmacokinetic profiles. youtube.com
Table 2: Influence of Sulfonamide Nitrogen (N1) Modification on Activity
| Modification | Effect on Activity | Rationale / Observation | Reference |
|---|---|---|---|
| Methylation (NH to N-CH₃) | Diminished potency | Suggests the NH proton is vital for hydrogen bonding or optimal conformation. | nih.gov |
| Mono-substitution (e.g., with heterocycles) | Increased potency | Improves efficacy and modulates pharmacokinetic profile. | youtube.comresearchgate.net |
| Di-substitution | Loss of activity | Generally detrimental to biological function. | youtube.com |
Impact of Substituents on the Aromatic Moiety (if present)
When an aromatic ring is part of the pyrimidine-sulfonamide derivative, typically linked to the pyrimidine core or the sulfonamide nitrogen, its substitution pattern plays a significant role in determining biological activity.
In a series of 4-[2-Amino-6-(substituted-phenyl) pyrimidin-4-yl]benzenesulfonamide, various substitutions on the phenyl ring at the 6-position of the pyrimidine were evaluated for antibacterial activity. The results indicated that the electronic nature of these substituents was a key factor, with compound 6 (bearing a 4-OCH₃ group) showing the highest activity. biointerfaceresearch.com
Table 3: Effect of Aromatic Moiety Substituents on Activity
| Compound Series | Aromatic Ring Location | Favorable Substituent(s) | Observed Effect | Reference |
|---|---|---|---|---|
| Benzimidazole-pyrimidine-sulfonamide hybrids | Phenyl ring | Fluoro at para-position | Beneficial for anticancer activity | nih.gov |
| Amino-pyrimidine derivatives | Benzene (B151609) ring | Bromo at meta-position | Higher antibacterial and antinociceptive activity | nih.gov |
| 4-[2-Amino-6-(phenyl)pyrimidin-4-yl]benzenesulfonamide | Phenyl ring at pyrimidine C6 | 4-OCH₃ | Most active in the antibacterial series | biointerfaceresearch.com |
Role of Bridging Linkers and Heterocyclic Moieties
The introduction of bridging linkers between the core pyrimidine and sulfonamide moieties, or the incorporation of additional heterocyclic rings, is a key strategy in molecular hybridization. nih.gov The nature of the linker can significantly influence the compound's activity. nih.gov
For instance, in a series of benzimidazole-containing pyrimidine-sulfonamide hybrids, a three-carbon linker between the pyrimidine and sulfonamide moieties was found to be beneficial for anticancer activity. nih.gov In contrast, another study on pyrimidinone-sulfonamide hybrids showed that incorporating a 1,2,3-triazole linker between the two pharmacophores actually decreased antiproliferative activity, indicating that not all linkers are favorable. nih.gov
The fusion or linking of other heterocyclic systems, such as thienopyrimidine, can also modulate activity. Shifting a sulfadiazine substituent from position 4 to position 3 of a thienopyrimidine core resulted in enhanced antibacterial activity. mdpi.com This demonstrates that the point of attachment and the nature of the linked heterocyclic moiety are crucial variables in the design of potent derivatives.
Conformational Flexibility and Its Correlation with Activity
The three-dimensional conformation of a molecule is paramount for its interaction with a biological target. The conformational flexibility of N,4-dimethylpyrimidine-2-sulfonamide derivatives can be constrained or altered by strategic chemical modifications, which in turn correlates with their biological activity.
Introducing intramolecular hydrogen bonds can help to preconfigure or rigidify a compound into a more optimal binding conformation. nih.gov For example, a hydrogen bond between the sulfonamide NH and a pyrimidine nitrogen could reduce conformational flexibility, potentially lowering the entropic penalty of binding and thus increasing affinity and potency. nih.gov The antitumor activity of certain pyrimidine sulfonamide derivatives was found to increase when the substituents on the branch chain of the sulfonamides were odd-numbered, a finding that may relate to optimal conformational positioning within a target binding site. nih.govresearchgate.net
Molecular Hybridization and Synergistic Effects
Molecular hybridization is a drug design strategy that combines two or more pharmacophores into a single molecule to create a hybrid compound with potentially enhanced affinity, better efficacy, or a dual mode of action. nih.gov The pyrimidine-sulfonamide scaffold is an excellent platform for this approach, as both pyrimidine and sulfonamide moieties are present in numerous bioactive compounds. researchgate.nettandfonline.comresearchgate.net
The rational hybridization of pyrimidine with a sulfonamide pharmacophore is considered a promising strategy for developing novel anticancer candidates. nih.govnih.govtandfonline.com This approach can generate hybrids that act on multiple targets in cancer cells simultaneously. nih.gov
Successful examples include:
Thienopyrimidine-Sulfonamide Hybrids: Combining a thienopyrimidine core with various sulfonamides has been explored to create compounds with antimicrobial activity. mdpi.com
Benzimidazole-Pyrimidine-Sulfonamide Hybrids: The linkage of a benzimidazole (B57391) moiety to the pyrimidine-sulfonamide scaffold has yielded potent anticancer agents. ijrpr.com
Pyrimidine-Sulfonylurea Hybrids: The combination of pyrimidine and sulfonylurea fragments has led to the development of agents with excellent fungicidal activities. researchgate.net
This strategy leverages the distinct biological activities of each component to achieve a synergistic effect, potentially overcoming drug resistance and improving the therapeutic profile of the resulting hybrid molecule. nih.gov
Derivatives and Analogues of N,4 Dimethylpyrimidine 2 Sulfonamide for Academic Exploration
Design and Synthesis of Novel Pyrimidinyl Sulfonamide Analogues
The rational design of new pyrimidinyl sulfonamide analogues often employs a hybridization strategy, combining the pyrimidine (B1678525) and sulfonamide pharmacophores to potentially create synergistic effects. nih.govresearchgate.net A common synthetic pathway commences with the reaction of a substituted 2-aminopyrimidine (B69317) with an arylsulfonyl chloride. For instance, reacting 2-amino-4,6-dimethylpyrimidine (B23340) with p-toluenesulfonyl chloride in a basic medium like pyridine (B92270) yields N-(4,6-dimethylpyrimidin-2-yl)-4-methylbenzenesulfonamide. This core structure serves as a versatile intermediate for further derivatization.
A key modification involves the introduction of an amino group, typically through treatment with hydrazine (B178648) hydrate (B1144303), to form a 4-aminobenzenesulfonamide derivative. This amino group provides a reactive handle for the synthesis of a wide range of subsequent analogues, including Schiff bases and various heterocyclic systems. orientjchem.org The overarching goal of these synthetic modifications is to alter properties such as lipophilicity, electronic environment, and steric bulk, which are critical determinants of biological activity. nih.gov
Specific Classes of Derivatives
Schiff bases represent a significant class of pyrimidinyl sulfonamide derivatives, synthesized through the condensation of an amino-functionalized pyrimidine-sulfonamide with various aldehydes. researchgate.netarabjchem.orgnih.govnih.gov This reaction introduces an imine (-CH=N-) linkage, which is often a key structural feature for biological activity. The diversity of this class is achieved by using a wide array of substituted aromatic aldehydes, allowing for fine-tuning of the electronic and steric properties of the final compounds. ijcce.ac.ir
Diazo compounds are another important class of derivatives, typically synthesized from a 4-aminobenzenesulfonamide precursor via diazotization, followed by a coupling reaction with an appropriate aromatic or heterocyclic compound. derpharmachemica.comresearchgate.netderpharmachemica.com For example, 4-aminobenzenesulfonamide can be diazotized and coupled with 6-chloropyrimidine-2,4-diamine to yield a novel azo-pyrimidine derivative. derpharmachemica.comresearchgate.netderpharmachemica.com
The incorporation of a triazole ring into the pyrimidine-sulfonamide scaffold has been explored to create hybrid molecules with potentially enhanced pharmacological profiles. nih.govresearchgate.net A common synthetic route to these analogues is through "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition. nih.govresearchgate.net This involves the reaction of an azide-functionalized pyrimidine-sulfonamide with a terminal alkyne to produce a 1,2,3-triazole-linked hybrid. Another approach involves the reaction of a key intermediate with substituted pyrimidines under weakly basic conditions to yield triazole-pyrimidine analogues. nih.gov
The fusion of a pyrrole (B145914) ring with the pyrimidine nucleus results in the formation of pyrrolopyrimidine-sulfonamide hybrids. nih.gov The synthesis of these compounds can be achieved by reacting a hydrazino-pyrrolopyrimidine derivative with various reagents to introduce the sulfonamide moiety or to build upon the existing heterocyclic framework. nih.gov For example, 4-chloropyrrolopyrimidine can be reacted with hydrazine hydrate to form a 4-hydrazino-pyrrolopyrimidine, which serves as a key intermediate for further reactions. nih.gov These hybrid structures are of interest for their potential to exhibit novel biological activities arising from the combination of the two heterocyclic systems. mdpi.comscilit.com
A more complex class of derivatives involves the incorporation of a spirochromane moiety. The synthesis of these intricate structures can be achieved through a multi-step process. For instance, pyrimidine-tethered spirochromane-based sulfonamide derivatives have been synthesized by reacting a piperazine-linked spirochromane intermediate with various sulfonyl chlorides. researchgate.net This synthetic strategy allows for the creation of a library of compounds with diverse substitutions on the sulfonamide group.
Pyrimidine thiosulfoester derivatives are characterized by the presence of a thiosulfonate (-SO₂-S-) linkage. The synthesis of these compounds can be achieved through the sulfoxidation of pyrimidine benzothioate derivatives using an oxidizing agent like hydrogen peroxide in glacial acetic acid. nih.gov This reaction converts the thioester into a thiosulfoester, yielding a distinct class of pyrimidine-sulfonamide analogues with unique chemical properties.
Data on Synthesized Pyrimidine-Sulfonamide Derivatives
| Derivative Class | Key Synthetic Reaction | Starting Materials | Resulting Moiety |
| Schiff Bases | Condensation | Amino-pyrimidine sulfonamide, Aldehyde | Imine (-CH=N-) |
| Diazo Compounds | Diazotization and Coupling | Amino-pyrimidine sulfonamide, Coupling agent | Azo (-N=N-) |
| Triazole Analogues | Click Chemistry | Azide-functionalized pyrimidine sulfonamide, Alkyne | 1,2,3-Triazole |
| Pyrrolopyrimidine Hybrids | Cyclization/Condensation | Hydrazino-pyrrolopyrimidine, Various reagents | Fused pyrrolopyrimidine |
| Spirochromane Derivatives | Multi-step synthesis | Piperazine-linked spirochromane, Sulfonyl chlorides | Spirochromane |
| Thiosulfoester Derivatives | Sulfoxidation | Pyrimidine benzothioate, Oxidizing agent | Thiosulfonate (-SO₂-S-) |
C-Glucoside Conjugates
The exploration of C-glucoside conjugates of N,4-dimethylpyrimidine-2-sulfonamide represents a compelling area for academic and pharmaceutical research. While direct synthesis and evaluation of C-glucoside conjugates of this specific molecule are not extensively documented in publicly available literature, the principles of glycosylation and the established biological significance of pyrimidine and sulfonamide moieties provide a strong rationale for their investigation. Glycosylation, the enzymatic process of attaching glycans to proteins, lipids, or other organic molecules, is known to enhance the pharmacological properties and bioavailability of compounds by improving water solubility and stability.
In contrast to the more common O- and N-glycosidic bonds, C-glycosides are characterized by a more stable carbon-carbon bond between the sugar moiety and the aglycone. This enhanced stability makes them resistant to enzymatic hydrolysis, which can be a significant advantage in drug design, potentially leading to improved pharmacokinetic profiles.
For academic exploration, the synthesis of C-glucoside conjugates of this compound could be approached through established methods of C-glycosylation. The resulting novel compounds would be of significant interest for biological evaluation. Given that pyrimidine-sulfonamide hybrids have demonstrated a wide range of biological activities, including anticancer potential, it is plausible that their C-glucoside conjugates could exhibit modulated or enhanced therapeutic effects. nih.gov
While direct examples are lacking, analogous research into pyrimidine-N-β-D-glucosides offers valuable insights. For instance, novel pyrimidine-coupled N-β-glucosides and their tetra-O-acetyl derivatives have been synthesized and evaluated for their anticancer effects. nih.gov Such studies underscore the potential of sugar-modified heterocyclic derivatives in medicinal chemistry. The synthesis of these N-glycosides often involves the reaction of a pyrimidine derivative with a protected glucose molecule. nih.gov
The exploration of C-glucoside conjugates of this compound would not only expand the chemical space of this class of compounds but also provide a platform to study the impact of C-glycosylation on the biological activity of pyrimidine-sulfonamides.
Rational Design Principles for Modulating Biological Activity
The rational design of derivatives and analogues of this compound is a key strategy for modulating their biological activity and optimizing their therapeutic potential. This process is guided by an understanding of the structure-activity relationships (SAR) that govern the interaction of these molecules with their biological targets. youtube.com The pyrimidine-sulfonamide scaffold is a versatile pharmacophore that has been successfully exploited to develop inhibitors for a variety of enzymes and receptors. nih.gov
A critical aspect of the rational design process is the use of computational tools, such as molecular docking, to predict the binding modes of newly designed molecules within the active site of a target protein. This approach allows for the in-silico screening of virtual libraries of compounds, prioritizing those with the most promising predicted binding affinities and interaction profiles for synthesis and biological evaluation. For example, in the design of novel ERK inhibitors, molecular docking was used to guide the extension of a starting fragment within the ATP binding pocket of the ERK kinase domain. nih.gov
The structure-activity relationships of pyrimidine-sulfonamide derivatives are influenced by several factors, including the nature and position of substituents on both the pyrimidine ring and the sulfonamide group. researchgate.net For instance, the introduction of different substituents can modulate the compound's electronic properties, lipophilicity, and steric profile, all of which can impact its biological activity.
Key principles in the rational design of pyrimidine-sulfonamide derivatives include:
Scaffold Hopping and Hybridization: Combining the pyrimidine-sulfonamide core with other pharmacophoric fragments can lead to the development of hybrid molecules with novel or enhanced biological activities. nih.gov This strategy has been employed to create anticancer agents by linking the pyrimidine and sulfonamide moieties with various linkers. nih.gov
Substituent Modification: Systematic modification of substituents on the pyrimidine ring and the sulfonamide nitrogen allows for the fine-tuning of a compound's potency and selectivity. The position of these substituents can greatly influence biological activity. researchgate.net
Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties can lead to improved pharmacokinetic or pharmacodynamic properties.
The table below summarizes the findings of a study on pyrimidine-sulfonamide derivatives as potential anticancer agents, illustrating the impact of structural modifications on their cytotoxic activity against various cancer cell lines.
| Compound | Modifications | HeLa IC₅₀ (µM) | HCT-116 IC₅₀ (µM) | A-549 IC₅₀ (µM) | HepG2 IC₅₀ (µM) |
| PS14 | A specific pyrimidine sulfonamide derivative | 15.13 ± 2.20 | 19.87 ± 2.01 | 12.64 ± 3.22 | 22.20 ± 1.34 |
| 5-FU (control) | Standard anticancer drug | - | - | - | - |
Data extracted from a study on pyrimidine sulfonamide derivatives as a new type of anticancer drug. nih.gov The study found the antitumor activity tended to increase when the substituents of the branch chain of sulfonamides were odd. nih.gov
Further research into the anti-cancer mechanism of these compounds has shown that they can induce apoptosis and cause cell cycle arrest in cancer cells. nih.gov For example, compound PS14 was found to induce a higher percentage of apoptotic cells in HeLa, HCT-116, A-549, and HepG2 cell lines compared to the control drug 5-fluorouracil (B62378) (5-FU). nih.gov
By applying these rational design principles, researchers can systematically explore the chemical space around the this compound core to develop new analogues with improved therapeutic properties.
Advanced Research Perspectives and Future Directions
Addressing Antimicrobial Resistance through Novel Pyrimidinyl Sulfonamides
The rise of antimicrobial resistance (AMR) is a global health crisis, necessitating the development of new classes of antibiotics. Pyrimidinyl sulfonamides are at the forefront of this research. The traditional mechanism of sulfonamides involves the inhibition of dihydropteroate (B1496061) synthase (DHPS), a crucial enzyme in the bacterial folic acid synthesis pathway. nih.govmhmedical.comnih.govdrugbank.com However, widespread resistance has diminished the efficacy of older sulfa drugs. rsc.org
Current research focuses on creating novel hybrid molecules that can overcome these resistance mechanisms. By coupling the pyrimidine-sulfonamide core with other pharmacophores, scientists aim to create drugs with dual-action mechanisms or the ability to inhibit mutated enzymes. For example, new thienopyrimidine-sulfonamide hybrids have demonstrated enhanced activity against resistant bacterial strains like Staphylococcus aureus and Escherichia coli. mdpi.com Another strategy involves designing derivatives that can inhibit multiple key enzymes simultaneously, such as both DHPS and dihydrofolate reductase (DHFR), creating a more robust blockade of the folate pathway. mdpi.com These approaches aim to restore the utility of the sulfonamide class and provide new weapons against multidrug-resistant pathogens. nih.gov
| Derivative Class | Target Pathogen(s) | Key Research Finding |
| Thienopyrimidine-sulfonamide hybrids | S. aureus, E. coli | Enhanced antibacterial activity compared to parent sulfonamides, with MIC values as low as 125 µg/mL for both strains. mdpi.com |
| Quinoline-sulfonamide derivatives | E. coli, S. aureus | Certain derivatives show potent activity with MIC values as low as 0.125 µg/mL against E. coli. nih.gov |
Discovery of New Molecular Targets and Mechanisms
Beyond their classic antibacterial role, pyrimidinyl sulfonamides are being identified as potent modulators of novel molecular targets, opening therapeutic possibilities in oncology and other fields. nih.govtandfonline.com The inherent chemical properties of this scaffold allow it to interact with a diverse range of enzymes and proteins.
A significant recent discovery is the identification of 2-sulfonyl/sulfonamide pyrimidine (B1678525) derivatives as covalent inhibitors of Werner syndrome protein (WRN), a helicase enzyme essential for DNA repair. nih.govacs.orgnih.gov Certain cancers with high microsatellite instability (MSI-H) are synthetically lethal with WRN inhibition, making it a promising therapeutic target. nih.govnih.gov Compounds like H3B-968 have been developed that inhibit WRN helicase activity with high potency by acting as ATP competitors. nih.govacs.orgnih.gov
Furthermore, pyrimidine-sulfonamide hybrids have been investigated for their anticancer activity through the inhibition of other key cellular targets. nih.govtandfonline.com These include enzymes like carbonic anhydrases, which are involved in tumor proliferation, and receptor tyrosine kinases such as VEGFR2, which play a role in angiogenesis. nih.govmdpi.com This expansion of known targets highlights the chemical versatility of the pyrimidinyl sulfonamide core and its potential for applications beyond infectious diseases.
| Compound/Derivative | Molecular Target | Mechanism of Action | Potency (IC₅₀) |
| H3B-968 | WRN Helicase | Covalent, ATP-competitive inhibition | ~10 nM nih.govacs.orgnih.gov |
| H3B-960 | WRN Helicase | Covalent, ATP-competitive inhibition | 22 nM nih.govacs.orgnih.gov |
| Pyrimidine–sulfonamide hybrid 28 | VEGFR-2 | Enzyme Inhibition | 100 nM nih.gov |
| Sulfonamides (general) | Dihydropteroate synthase (DHPS) | Competitive inhibition with PABA | Varies mhmedical.comdrugbank.com |
Biodegradation and Environmental Fate Studies of Pyrimidinyl Sulfonamides
The widespread use of sulfonamides in medicine and agriculture has led to their presence in the environment, raising concerns about the development of antibiotic resistance in environmental microbes. nih.gov Consequently, understanding the biodegradation and environmental fate of these compounds is crucial.
Sulfonamides can be resistant to hydrolysis and may persist in soil and water. nih.gov However, various microorganisms have demonstrated the ability to degrade these compounds. Biodegradation can occur under both aerobic and anaerobic conditions through enzymatic pathways. researchgate.netnih.gov For instance, bacterial strains like Pseudomonas stutzeri have been shown to efficiently degrade several common sulfonamide antibiotics, breaking them down into simpler, less active metabolites. nih.gov
Degradation pathways often involve hydroxylation, acetylation, or cleavage of the sulfonamide bridge, leading to the formation of metabolites like sulfanilic acid and various aniline derivatives. researchgate.net It is important to note that some of these metabolites may retain biological activity, necessitating comprehensive studies on their ultimate environmental fate. researchgate.net Research in this area aims to identify microbial strains and enzymes that can be used for bioremediation to remove sulfonamide contaminants from the environment, mitigating their ecological impact. nih.govtum.de
Development of Pyrimidinyl Sulfonamide-Based Research Tools
The high specificity and potent activity of certain pyrimidinyl sulfonamides make them ideal candidates for development as chemical probes. These research tools are invaluable for studying the function of specific proteins and elucidating complex biological pathways.
The development of potent and selective WRN helicase inhibitors is a prime example. nih.govacs.orgnih.gov Compounds such as H3B-968, a 2-sulfonamide pyrimidine, have been optimized to serve as "tool compounds." acs.org These molecules can be used in laboratory settings to inhibit WRN activity with high precision, allowing researchers to investigate the downstream cellular effects of this inhibition and validate WRN as a drug target in specific cancer types. nih.govnih.gov The covalent mechanism of action of these particular inhibitors provides a stable and lasting effect, which is highly desirable for a research probe. nih.govacs.org Similarly, other specifically designed sulfonyl fluoride probes have been developed to covalently engage residues in other important proteins, showcasing the broader utility of sulfonamide-based chemistry in creating tools for chemical biology. rsc.org
Integration of Artificial Intelligence and Machine Learning in Pyrimidinyl Sulfonamide Design
AI and ML models can be trained on large datasets of chemical structures and their corresponding biological activities. nih.gov These models can then predict the properties of novel, yet-to-be-synthesized molecules, including their potential efficacy, selectivity, and even their likelihood of causing resistance. researchgate.netnih.govbiorxiv.org For example, machine learning algorithms like Random Forest and Artificial Neural Networks have been used to screen libraries of natural compounds to identify new molecules with sulfonamide-like antibacterial potential. researchgate.net
In the context of pyrimidinyl sulfonamides, AI can be used to:
De novo design: Generate entirely new molecular structures optimized to bind to a specific target, such as a mutated bacterial enzyme or a cancer-related protein. stanford.edu
Predict bioactivity: Screen virtual libraries of thousands of potential derivatives to identify the most promising candidates for synthesis and testing. researchgate.net
Optimize properties: Fine-tune the chemical structure to improve characteristics such as solubility, metabolic stability, and environmental biodegradability, while minimizing potential toxicity. nih.govresearchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
